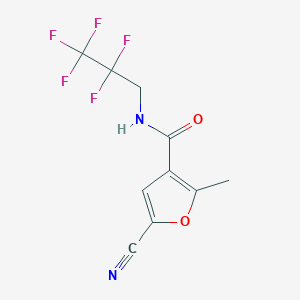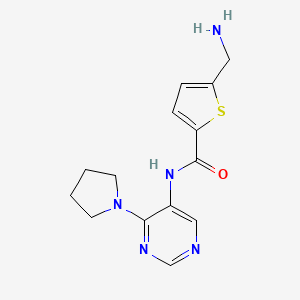
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CDDO-Im, belongs to a class of compounds called triterpenoids, which have been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is complex and involves multiple pathways. One of the main pathways involves the activation of the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and reduction of oxidative stress and inflammation. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying a variety of biological processes. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide. One area of research is the development of more water-soluble derivatives of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide, which could improve its efficacy in certain experimental settings. Another area of research is the investigation of the potential use of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide in combination with other drugs or therapies, which could enhance its anti-cancer, anti-inflammatory, or neuroprotective effects. Finally, further research is needed to better understand the mechanisms of action of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide and its potential applications in a variety of disease settings.
Métodos De Síntesis
The synthesis of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide involves several steps, including the reaction of 3,3-dimethyloxan-4-ol with 4-cyano-3-fluorobenzaldehyde to form 3,3-dimethyloxan-4-ylidene(4-cyano-3-fluorobenzylidene)amine. This intermediate is then reacted with 2-cyanoacetamide to form the final product, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide.
Aplicaciones Científicas De Investigación
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer, inflammation, and neurodegenerative diseases. In cancer research, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to have anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Finally, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-16(2)9-23-6-5-13(16)20-15(22)14(21)19-11-4-3-10(8-18)12(17)7-11/h3-4,7,13H,5-6,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAPCFQZMNWDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1NC(=O)C(=O)NC2=CC(=C(C=C2)C#N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)

![7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)


![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)
![2-Tert-butyl-4-chloro-5-[methyl-[(1-methylpyrazol-3-yl)methyl]amino]pyridazin-3-one](/img/structure/B7435401.png)
![2-fluoro-5-methyl-4-nitro-N-[[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]aniline](/img/structure/B7435411.png)
![3-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carbonyl]pyrimidin-4-one](/img/structure/B7435426.png)
![(4R,5S)-5-(1,5-dimethylpyrazol-4-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrrolidin-2-one](/img/structure/B7435434.png)
![1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B7435436.png)
![N-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435441.png)
![Diethyl 2-[(4-ethenylbenzoyl)amino]-2-methylpropanedioate](/img/structure/B7435456.png)
![N-[1-[5-(1-hydroxypropan-2-yl)-4-methyl-1,2,4-triazol-3-yl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7435464.png)